molecular formula C17H13BrN2O2 B2747494 (2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 312604-74-3

(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2747494
CAS No.: 312604-74-3
M. Wt: 357.207
InChI Key: YNILEMPMWJDYIK-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-Bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a bicyclic chromene core substituted with a bromine atom at position 6, a 2-methylphenylimino group at position 2, and a carboxamide moiety at position 3. The Z-configuration of the imino double bond ensures a specific spatial arrangement, influencing its electronic and steric properties.

Properties

IUPAC Name

6-bromo-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-10-4-2-3-5-14(10)20-17-13(16(19)21)9-11-8-12(18)6-7-15(11)22-17/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNILEMPMWJDYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Structure

The compound features a chromene core with a bromo substituent and an imine linkage to a 2-methylphenyl group. Its molecular formula is C18H16BrN2O2C_{18}H_{16}BrN_2O_2 with a molecular weight of approximately 368.24 g/mol. The structural complexity contributes to its unique biological properties.

Notable Properties

PropertyDescription
Molecular Weight368.24 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chromene derivatives. Specifically, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 2H-chromenes have been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of tubulin polymerization : This leads to disruption in mitotic spindle formation, resulting in cell cycle arrest and apoptosis .
  • Activation of caspases : Studies indicate that certain chromene derivatives activate downstream caspases, leading to programmed cell death .

Antimicrobial Activity

The chromene scaffold has also exhibited antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can significantly alter their potency and selectivity. For example:

  • Bromo substitution : Enhances reactivity and may increase anticancer activity.
  • Imine linkage : Influences binding affinity to biological targets, enhancing therapeutic efficacy.

Study 1: Anticancer Efficacy

In a recent study, a series of chromene derivatives were evaluated for their anticancer properties against human breast cancer cells (MCF-7). The results indicated that compounds with bromine substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts. The study concluded that the presence of the bromo group is critical for enhancing anticancer activity through tubulin inhibition.

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of various chromene derivatives against Staphylococcus aureus and Escherichia coli. Compounds featuring electron-withdrawing groups showed enhanced antibacterial activity due to increased membrane permeability, suggesting that structural modifications can be tailored for specific antimicrobial effects.

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : The compound may affect key signaling pathways associated with cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and its analogues from the evidence:

Compound Name Substituent (R) Carboxamide Modification Molecular Formula Molecular Weight Notable Features
Target Compound 2-methylphenyl None (CONH2) C17H14BrN2O2 ~385.2 Ortho-methyl group; moderate steric bulk
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]... 4-phenoxyphenyl None (CONH2) C22H15BrN2O3 435.277 Phenoxy group; higher lipophilicity
K218-1383 (4-chlorophenyl derivative) 4-chlorophenyl N-(thiazol-2-yl) C19H11BrClN3O2S ~493.7 Chlorine + thiazole; enhanced bioactivity
Trifluoromethyl/methoxy derivative 3-(trifluoromethyl)phenyl N-acetyl, 6-methoxy C20H15F3N2O4 ~428.3 Trifluoromethyl (electron-withdrawing); methoxy (solubility)

Substituent Effects on Physicochemical Properties

Target Compound vs. 4-Phenoxyphenyl Analogue
  • Lipophilicity: The phenoxy group in increases molecular weight (435.3 vs. ~385.2) and lipophilicity (logP ~4.5 estimated), which may reduce aqueous solubility but enhance membrane permeability.
  • Electronic Effects: The electron-rich phenoxy group in could stabilize the imino bond via resonance, whereas the methyl group in the target compound exerts a weaker electron-donating effect.
Target Compound vs. K218-1383 (4-Chlorophenyl + Thiazole)
  • Bioactivity : The thiazol-2-yl group in K218-1383 introduces additional hydrogen-bonding sites and aromatic interactions, making it a candidate for kinase or protease inhibition.
  • Halogen Effects : Chlorine () vs. bromine (target): Chlorine’s smaller size and lower polarizability may alter binding specificity in biological targets.
  • Molecular Weight : K218-1383’s higher molecular weight (~493.7) may affect bioavailability under Lipinski’s rules (MW <500 preferred).
Target Compound vs. Trifluoromethyl/Methoxy Derivative
  • Solubility : The 6-methoxy group in improves solubility compared to the bromine in the target compound.
  • Acetyl Modification : N-acetylation in may reduce reactivity of the carboxamide, altering pharmacokinetics.

Implications for Pharmacological Potential

  • Target Compound : The ortho-methyl group may limit interactions with flat binding pockets but enhance selectivity for sterically tolerant targets.
  • : Higher lipophilicity could improve blood-brain barrier penetration but increase toxicity risks.
  • : Trifluoromethyl and methoxy groups align with strategies to optimize metabolic stability and solubility in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 2-methylphenylamine with 6-bromo-3-carboxamido-2H-chromene precursors under acidic or basic conditions. Ethanol or acetic acid is commonly used as a solvent, with heating (60–80°C) to facilitate imine bond formation. Catalysts like p-toluenesulfonic acid improve yields (up to 75%) by accelerating dehydration .
  • Key variables : Temperature, solvent polarity, and catalyst loading directly affect reaction kinetics and purity. Recrystallization from methanol/water mixtures is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its Z-configuration?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imine (C=N) bond geometry. The Z-configuration shows characteristic downfield shifts for the imine proton (δ 8.5–9.0 ppm in DMSO-d₆) and distinct coupling patterns in the aromatic region. Infrared (IR) spectroscopy identifies the carboxamide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Validation : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (m/z 401.04 [M+H]⁺) and isotopic pattern matching bromine .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated for dose-response curves. Anti-inflammatory activity is tested via COX-2 inhibition assays .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromo, methyl) influence its reactivity and target binding?

  • Methodology : Density Functional Theory (DFT) calculations analyze electron distribution at the chromene core. The electron-withdrawing bromo group at C6 enhances electrophilic reactivity, while the 2-methylphenyl imino group contributes steric bulk, affecting π-π stacking with biological targets like kinase enzymes .
  • Case study : Fluorine or chlorine substitution at analogous positions in related chromenes increases binding affinity to DNA gyrase by 30% compared to non-halogenated derivatives .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays). For example, if a study reports high in vitro anticancer activity but low in vivo efficacy, assess pharmacokinetic parameters (e.g., plasma stability, logP) to identify poor bioavailability .
  • Data normalization : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and adjust for solvent effects (DMSO <1% v/v) to minimize artifacts .

Q. How can QSAR models guide structural optimization for enhanced selectivity?

  • Methodology : Develop 3D-QSAR models using CoMFA/CoMSIA on a library of chromene derivatives. Key descriptors include Hammett σ values for substituents and polar surface area (PSA) for blood-brain barrier penetration. For instance, replacing bromine with a nitro group may improve COX-2 selectivity by 2-fold .
  • Validation : Synthesize top-predicted analogs and test in enzyme inhibition assays to confirm model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.